3-Methoxyisonicotinaldehyde

Description

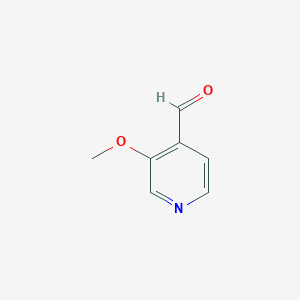

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWFPBUTNZWBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509888 | |

| Record name | 3-Methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-52-1 | |

| Record name | 3-Methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxyisonicotinaldehyde CAS number and properties

An In-Depth Technical Guide to 3-Methoxyisonicotinaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis, chemical reactivity, and safe handling protocols. Furthermore, it explores its potential applications in drug discovery and provides insights into its spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this compound.

Introduction and Chemical Identity

This compound, systematically named 3-Methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative characterized by a methoxy group at the 3-position and an aldehyde at the 4-position of the pyridine ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and materials science. The electron-donating methoxy group and the electron-withdrawing aldehyde group on the pyridine scaffold create a molecule with diverse potential for chemical transformations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 1849-52-1 | [1][2][3][4] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 36-37 °C | [2] |

| Boiling Point | 80 °C at 1 Torr | [2] |

| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.86 ± 0.10 | [2] |

Synthesis and Mechanistic Insights

A common and effective method for the synthesis of this compound is the oxidation of the corresponding alcohol, (3-methoxypyridin-4-yl)methanol.[2] This transformation is a cornerstone of organic synthesis, and the choice of oxidant is critical to achieving high yield and purity.

Experimental Protocol: Oxidation of (3-methoxypyridin-4-yl)methanol

This protocol is based on a literature procedure and outlines the steps for the synthesis of this compound.[2]

Step 1: Reaction Setup

-

To a solution of (3-methoxypyridin-4-yl)methanol (270 mg) in ethyl acetate (10 mL), add manganese dioxide (843 mg).

Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes. Its insolubility in the reaction medium facilitates a heterogeneous reaction, which simplifies the workup process as the excess reagent and the manganese byproducts can be removed by simple filtration.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux for 2 hours.

-

Add an additional portion of manganese dioxide (167 mg) to the reaction and continue to reflux for another hour.

Rationale: The addition of a second portion of the oxidant helps to drive the reaction to completion, ensuring that all of the starting alcohol is consumed.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the insoluble manganese dioxide.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1 → 0:1) to yield this compound as a white solid (190 mg).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Handling

The reactivity of this compound is primarily dictated by the aldehyde functional group and the substituted pyridine ring. The aldehyde can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other C-C bond-forming reactions. The pyridine ring, being electron-deficient, can be susceptible to nucleophilic aromatic substitution under certain conditions.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.

-

Storage: The compound should be stored in an inert atmosphere (e.g., under nitrogen or argon) and kept in a freezer at temperatures below -20°C to prevent degradation.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[6]

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents, as they can react exothermically with the aldehyde.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motifs are present in many biologically active compounds. The isonicotinaldehyde framework is a known scaffold in medicinal chemistry. For instance, derivatives of isonicotinaldehyde have been investigated for their ability to allosterically modulate the oxygen affinity of hemoglobin.[7] Additionally, pyridinecarboxaldehydes are precursors to Schiff base ligands that can form coordination complexes with metals, exhibiting antimicrobial properties.[7]

The presence of the aldehyde group in this compound makes it a prime candidate for use in multicomponent reactions, which are powerful tools in drug discovery for rapidly generating libraries of complex molecules.[8][9] The methoxy and aldehyde functionalities can be further modified to explore structure-activity relationships in the development of novel therapeutic agents.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between δ 9-10 ppm. The aromatic protons on the pyridine ring would appear in the aromatic region (δ 7-9 ppm), and a singlet for the methoxy group (OCH₃) would be observed around δ 3-4 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde would exhibit a characteristic signal in the downfield region of the spectrum, around δ 190-200 ppm.[10] The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), and the methoxy carbon would appear around δ 55-60 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent in the region of 1680-1715 cm⁻¹.[10] C-H stretching vibrations for the aldehyde proton may also be observed around 2720 cm⁻¹.[10]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (137.14). Common fragmentation patterns for aldehydes include the loss of the formyl radical (CHO) or alpha-cleavage.[10]

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds with potential biological activity. Further exploration of its reactivity and applications is warranted and promises to yield valuable insights for the scientific community.

References

- 1. parchem.com [parchem.com]

- 2. This compound CAS#: 1849-52-1 [m.chemicalbook.com]

- 3. ivychem.com [ivychem.com]

- 4. This compound | 1849-52-1 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 72716-87-1 Name: 2-Methoxyisonicotinaldehyde [xixisys.com]

- 7. 3-Hydroxy-5-methoxyisonicotinaldehyde (1289038-89-6) for sale [vulcanchem.com]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Methoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

3-Methoxyisonicotinaldehyde, a substituted pyridine derivative, represents a molecule of significant interest in the realms of medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring functionalized with a methoxy and an aldehyde group, offers a unique combination of electronic properties and reactive sites. This makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The pyridine core is a common motif in numerous pharmaceuticals, and the strategic placement of the electron-donating methoxy group and the versatile aldehyde functionality allows for a wide range of chemical transformations. This guide provides a comprehensive technical overview of the structural analysis and characterization of this compound, offering insights into its spectroscopic properties, potential synthetic routes, and its relevance in drug discovery.

Core Molecular Attributes

A foundational understanding of the basic physicochemical properties of this compound is essential for its handling, analysis, and application.

| Property | Value | Source |

| CAS Number | 1849-52-1 | [1][2] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1] |

| IUPAC Name | 3-Methoxypyridine-4-carbaldehyde | [1] |

| Synonyms | 3-Methoxy-4-pyridinecarboxaldehyde | [1] |

| Melting Point | 36-37 °C | [3] |

| Boiling Point | 80 °C at 1 Torr | [3] |

| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [3] |

Elucidating the Molecular Architecture: A Spectroscopic Deep Dive

The precise structural characterization of this compound is paramount for its effective utilization. A combination of spectroscopic techniques provides a detailed picture of its atomic connectivity and electronic environment. While experimental data for this specific molecule is not widely published, we can predict and interpret its spectral characteristics based on the analysis of closely related isomers and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy (Predicted and Interpreted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methoxy protons. Based on the analysis of isomeric compounds such as 5-methoxy-pyridine-3-carbaldehyde[4], the following chemical shifts (in ppm, relative to TMS) can be anticipated:

-

Aldehyde Proton (-CHO): A singlet in the region of δ 9.9 - 10.1 ppm . This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group.

-

Pyridine Ring Protons:

-

H2: A singlet or a narrow doublet expected around δ 8.5 - 8.7 ppm . Its proximity to the nitrogen atom and the aldehyde group would result in a significant downfield shift.

-

H5: A doublet expected around δ 7.5 - 7.7 ppm .

-

H6: A doublet expected around δ 8.4 - 8.6 ppm . The coupling constants (J) between adjacent protons on the pyridine ring would be in the range of 3-5 Hz.

-

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 - 4.0 ppm , integrating to three protons.

¹³C NMR Spectroscopy (Predicted and Interpreted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190 - 193 ppm .

-

Pyridine Ring Carbons:

-

C2: Expected around δ 150 - 155 ppm .

-

C3 (bearing the methoxy group): Expected around δ 158 - 162 ppm .

-

C4 (bearing the aldehyde group): Expected around δ 135 - 140 ppm .

-

C5: Expected around δ 115 - 120 ppm .

-

C6: Expected around δ 145 - 150 ppm .

-

-

Methoxy Carbon (-OCH₃): A signal in the upfield region, typically around δ 55 - 60 ppm .

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable technique for the rapid identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands (in cm⁻¹):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690 - 1715 cm⁻¹ . This is a highly characteristic peak for aromatic aldehydes.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is often a sharp and easily identifiable peak.

-

C=C and C=N Stretching (Pyridine Ring): A series of medium to strong bands in the region of 1400 - 1600 cm⁻¹ .

-

C-O Stretch (Methoxy Group): A strong band is anticipated in the 1200 - 1300 cm⁻¹ (asymmetric) and 1000 - 1100 cm⁻¹ (symmetric) regions.

-

C-H Bending (Aromatic): Several bands in the fingerprint region below 900 cm⁻¹, which are characteristic of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak at m/z = 137 , corresponding to its molecular weight.

-

Key Fragmentation Patterns:

-

Loss of a hydrogen atom from the aldehyde group to give a stable acylium ion at m/z = 136 ([M-H]⁺) .

-

Loss of the formyl group (-CHO) to give a fragment at m/z = 108 ([M-29]⁺) .

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 106 ([M-31]⁺) .

-

Synthetic Pathways: Accessing the Core Scaffold

Proposed Synthetic Workflow: Directed Ortho-Metalation

A highly regioselective method for introducing a formyl group onto a pyridine ring is through directed ortho-metalation. This strategy leverages the directing ability of the methoxy group to deprotonate the adjacent C4 position.

Caption: Proposed synthetic workflow for this compound via directed ortho-metalation.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of 3-methoxypyridine in anhydrous tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation. The formation of the lithiated intermediate can often be observed by a color change.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 1-2 hours and then gradually warmed to room temperature.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Structural Integrity and Purity Assessment: A Validating System

Ensuring the identity and purity of the synthesized this compound is critical for its use in subsequent applications, particularly in drug discovery where impurities can lead to misleading biological data. The following workflow outlines a self-validating system for quality control.

Caption: A comprehensive workflow for the purification and validation of synthesized this compound.

The Role of this compound in Drug Discovery and Development

Pyridine-based aldehydes are versatile intermediates in the synthesis of a wide array of biologically active molecules. The specific structural features of this compound make it an attractive starting material for several key transformations in medicinal chemistry:

-

Reductive Amination: The aldehyde group can be readily converted to a primary amine, which can then be further functionalized. This is a cornerstone reaction for introducing diversity into molecular libraries.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of stilbene and chalcone-like structures, which are present in many natural and synthetic bioactive compounds.

-

Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines and active methylene compounds, to form imines, enamines, and Knoevenagel condensation products, which are precursors to a variety of heterocyclic systems.

The methoxy group on the pyridine ring can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, influencing its solubility, metabolic stability, and binding affinity to biological targets.

Conclusion: A Scaffold with Untapped Potential

This compound, while not extensively characterized in the public domain, represents a chemical entity with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its structural and spectroscopic properties, based on a combination of available data and expert interpretation of related structures. The outlined synthetic strategy and quality control workflow offer a practical framework for researchers looking to utilize this versatile building block. As the demand for novel heterocyclic scaffolds continues to grow, a thorough understanding of the chemistry of molecules like this compound will be instrumental in driving innovation in drug discovery and development.

References

synthesis of 3-Methoxyisonicotinaldehyde from pyridine derivatives

An In-depth Technical Guide to the Synthesis of 3-Methoxyisonicotinaldehyde from Pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries due to its utility in the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of the primary synthetic strategies for its preparation from readily available pyridine derivatives. We will explore three core pathways: the methylation of 3-hydroxyisonicotinaldehyde, the selective oxidation of 3-methoxy-4-methylpyridine, and nucleophilic substitution on halogenated pyridine precursors. This document is intended for researchers, chemists, and process development professionals, offering a comparative analysis of these routes, detailed experimental protocols, and insights into the mechanistic underpinnings of each transformation.

Introduction: The Strategic Importance of this compound

This compound, also known as 3-methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative featuring both a methoxy group and an aldehyde function. This unique combination of an electron-donating group (methoxy) and an electron-withdrawing/reactive group (aldehyde) on the pyridine scaffold makes it a versatile intermediate for constructing a wide range of more complex molecules. The aldehyde group serves as a handle for transformations such as reductive amination, Wittig reactions, and condensations, while the methoxy group and the pyridine nitrogen atom modulate the molecule's electronic properties and potential for coordination or hydrogen bonding.

The synthesis of this target molecule, however, presents distinct challenges. The principal difficulties lie in achieving regioselectivity on the pyridine ring and ensuring the compatibility of functional groups during the synthetic sequence. This guide will dissect the most viable and scientifically validated approaches to its synthesis, providing the necessary detail for practical application and further development.

Synthetic Strategy A: Methylation of 3-Hydroxyisonicotinaldehyde

This is arguably the most direct and convergent approach, involving the synthesis of an immediate precursor, 3-hydroxyisonicotinaldehyde, followed by a methylation reaction.

Precursor Synthesis: 3-Hydroxyisonicotinaldehyde

3-Hydroxyisonicotinaldehyde (also known as 3-hydroxypyridine-4-carboxaldehyde) is a well-documented compound.[1][2] The most common and reliable method for its preparation is the oxidation of 3-hydroxy-4-pyridinemethanol.

The first synthesis of 3-hydroxyisonicotinaldehyde was reported in 1958, achieved through the oxidation of 3-hydroxy-4-pyridinemethanol using activated manganese dioxide (MnO₂).[1] This method remains a standard procedure due to its high selectivity for the primary alcohol in the presence of the phenolic hydroxyl group.

Experimental Protocol: Oxidation of 3-hydroxy-4-pyridinemethanol

-

Materials: 3-hydroxy-4-pyridinemethanol, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM) or Chloroform (CHCl₃).

-

Procedure:

-

Suspend 3-hydroxy-4-pyridinemethanol (1.0 eq) in a suitable solvent such as DCM or CHCl₃ (approx. 20-30 mL per gram of starting material).

-

Add activated MnO₂ (5-10 eq) portion-wise to the stirred suspension at room temperature. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 3-hydroxyisonicotinaldehyde.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a crystalline solid.

-

O-Methylation of 3-Hydroxyisonicotinaldehyde

The core of this strategy is the selective methylation of the phenolic hydroxyl group. A standard Williamson ether synthesis approach is effective. The choice of methylating agent, base, and solvent is critical to ensure high yield and to prevent N-methylation of the pyridine ring, a common side reaction.

Causality Behind Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used. K₂CO₃ is often preferred for its lower cost and easier handling on a large scale. It is strong enough to deprotonate the phenolic hydroxyl but generally not the pyridine nitrogen under these conditions.

-

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) are common choices. Dimethyl sulfate is often more reactive and cost-effective for larger scales, but is also more toxic.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is typically used. These solvents effectively dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Methylation of 3-Hydroxyisonicotinaldehyde

-

Materials: 3-hydroxyisonicotinaldehyde, Potassium Carbonate (K₂CO₃, anhydrous), Dimethyl Sulfate ((CH₃)₂SO₄), N,N-Dimethylformamide (DMF), Ethyl Acetate, Brine.

-

Procedure:

-

To a stirred solution of 3-hydroxyisonicotinaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Stir the suspension at room temperature for 30 minutes to form the phenoxide.

-

Cool the mixture in an ice bath (0 °C). Add dimethyl sulfate (1.1-1.2 eq) dropwise, ensuring the temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Pathway Visualization (Strategy A)

Caption: Synthetic Route via Methylation of a Hydroxy Precursor.

Synthetic Strategy B: Oxidation of 3-Methoxy-4-methylpyridine

This approach follows a classical strategy of installing the substituent pattern first and then performing a functional group interconversion—in this case, the oxidation of a methyl group to an aldehyde.

Precursor Synthesis: 3-Methoxy-4-methylpyridine

The synthesis of the 3-methoxy-4-methylpyridine precursor is a critical step. A common route starts from 4-methylpyridine-N-oxide. The N-oxide activates the pyridine ring for electrophilic substitution at the 2 and 4 positions.

Experimental Protocol: Synthesis of 3-Methoxy-4-methylpyridine (Multi-step)

-

Nitration: 4-methylpyridine is first converted to 4-methyl-3-nitropyridine. This is a challenging step due to the deactivation of the ring by the pyridine nitrogen. A more effective route is the nitration of 4-methylpyridine-N-oxide, which directs the nitration to the 3-position.

-

Reduction: The nitro group of 4-methyl-3-nitropyridine is reduced to an amino group (3-amino-4-methylpyridine) using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with iron in acetic acid.

-

Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a Sandmeyer-type reaction. The 3-amino-4-methylpyridine is treated with sodium nitrite (NaNO₂) in aqueous acid to form a diazonium salt, which is then heated to hydrolyze it to 3-hydroxy-4-methylpyridine.

-

Methylation: The resulting 3-hydroxy-4-methylpyridine is then methylated as described in Strategy A (Section 2.2), using an appropriate methylating agent and base to yield 3-methoxy-4-methylpyridine.

Selective Oxidation of the 4-Methyl Group

The final step is the selective oxidation of the benzylic-like methyl group. The choice of oxidant is key to avoid over-oxidation to the carboxylic acid or reaction with the pyridine ring or methoxy group.

Causality Behind Experimental Choices:

-

Oxidant: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. Catalytic methods using cobalt or manganese salts with an oxygen source are also employed in industrial settings for their efficiency and lower waste.[3] For laboratory scale, SeO₂ in a solvent like dioxane with a catalytic amount of water is a reliable method.

-

Reaction Conditions: The temperature must be carefully controlled to prevent over-oxidation. The reaction is typically run at reflux in a high-boiling solvent.

Experimental Protocol: Oxidation of 3-Methoxy-4-methylpyridine

-

Materials: 3-methoxy-4-methylpyridine, Selenium Dioxide (SeO₂), Dioxane, Water.

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 3-methoxy-4-methylpyridine (1.0 eq) in dioxane.

-

Add selenium dioxide (1.1 eq) and a few drops of water.

-

Heat the mixture to reflux (approx. 100 °C) and maintain for 6-12 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.

-

Filter the mixture to remove the selenium precipitate.

-

The filtrate contains the product. The solvent can be removed under reduced pressure, and the residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining impurities.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

-

Pathway Visualization (Strategy B)

Caption: Multi-step Synthetic Route via Oxidation of a Methyl Precursor.

Synthetic Strategy C: From Halogenated Pyridine Precursors

This strategy relies on the functionalization of a pre-existing pyridine core that contains a halogen, which acts as a leaving group for nucleophilic aromatic substitution (SₙAr).

Synthesis via Methoxylation of 3-Chloro-4-formylpyridine

A viable, though less common, precursor would be 3-chloro-4-formylpyridine. The synthesis involves a nucleophilic aromatic substitution reaction where a methoxide ion displaces the chloride.

Causality Behind Experimental Choices:

-

Nucleophile: Sodium methoxide (NaOMe) is the reagent of choice. It is a strong nucleophile and a strong base.

-

Solvent: The reaction is typically run in methanol, which serves as both the solvent and the source of the methoxide (in equilibrium with the sodium methoxide). Anhydrous conditions are preferred.

-

Activation: The pyridine ring is inherently electron-deficient, which facilitates SₙAr. The presence of the electron-withdrawing aldehyde group further activates the ring towards nucleophilic attack, making the displacement of the chloride at the adjacent position feasible.

Experimental Protocol: Methoxylation of 3-Chloro-4-formylpyridine

-

Materials: 3-chloro-4-formylpyridine, Sodium Methoxide (NaOMe), Methanol (MeOH, anhydrous).

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal to methanol under an inert atmosphere, or use a commercially available solution.

-

To this solution, add 3-chloro-4-formylpyridine (1.0 eq).

-

Heat the reaction mixture to reflux for several hours until TLC analysis shows the disappearance of the starting material.

-

Cool the reaction to room temperature and neutralize the excess base with an acid (e.g., acetic acid or by bubbling CO₂ gas).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Pathway Visualization (Strategy C)

References

literature review of 3-Methoxyisonicotinaldehyde applications

An In-depth Technical Guide to the Applications of 3-Methoxyisonicotinaldehyde

Introduction: Understanding the Core Scaffold

This compound, systematically named 3-methoxypyridine-4-carbaldehyde, is a substituted pyridine derivative that has garnered interest as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure is characterized by a pyridine ring functionalized with a methoxy group at the 3-position and a formyl (aldehyde) group at the 4-position.

This unique arrangement of functional groups dictates its chemical behavior and utility. The aldehyde group is a highly reactive site for nucleophilic additions and condensations, making it a cornerstone for molecular elaboration.[3] Concurrently, the methoxy group and the pyridine nitrogen atom modulate the electronic properties of the aromatic ring, influencing its reactivity and the physicochemical properties of its derivatives.[4]

Structural and Physicochemical Properties

The inherent properties of this compound are fundamental to its application in synthetic chemistry. The planar aromatic structure allows for conjugation between the electron-donating methoxy group and the electron-withdrawing aldehyde group, creating distinct regions of electron density that are key to its reactivity.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Registry Number | 1849-52-1 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| IUPAC Name | 3-methoxypyridine-4-carbaldehyde | [1] |

| Melting Point | 36-37 °C | [5] |

| Boiling Point | 80 °C @ 1 Torr | [5] |

| Appearance | Yellow to brown solid |[5] |

Caption: Chemical Structure of this compound.

Synthesis of this compound

The accessibility of this compound is a prerequisite for its widespread application. While multiple synthetic strategies can be conceptualized, a prevalent and well-documented method involves the selective oxidation of a precursor alcohol. This approach is favored for its reliability and the relative availability of the starting material.

Key Synthetic Strategy: Oxidation of (3-methoxypyridin-4-yl)methanol

The most direct route involves the oxidation of (3-methoxypyridin-4-yl)methanol.[5] This transformation requires a mild oxidizing agent that selectively converts the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or degradation of the sensitive pyridine ring. Manganese dioxide (MnO₂) is an exemplary reagent for this purpose, as it is highly chemoselective for the oxidation of allylic and benzylic-type alcohols.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from established procedures for the synthesis of this compound.[5]

Objective: To synthesize 3-methoxypyridine-4-aldehyde from (3-methoxypyridin-4-yl)methanol.

Materials:

-

(3-methoxypyridin-4-yl)methanol (270 mg)

-

Manganese dioxide (MnO₂) (843 mg + 167 mg)

-

Ethyl acetate (10 mL)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of (3-methoxypyridin-4-yl)methanol (270 mg) in ethyl acetate (10 mL), add manganese dioxide (843 mg).

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Rationale: The initial charge of MnO₂ begins the oxidation. Refluxing in ethyl acetate provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

-

Add a second portion of manganese dioxide (167 mg) to the reaction. Continue refluxing for an additional 1 hour.

-

Rationale: Adding a second portion of the oxidant helps to drive the reaction to completion by ensuring any remaining starting material is converted.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid manganese dioxide and its byproducts.

-

Trustworthiness Check: Complete removal of the solid manganese salts is crucial for a clean product.

-

Concentrate the filtrate under reduced pressure to remove the ethyl acetate solvent.

-

Purify the resulting residue by silica gel column chromatography. Elute with a gradient of hexane/ethyl acetate (starting from 1:1 and moving to 0:1).

-

Rationale: Column chromatography is a standard and effective method for separating the desired aldehyde from any unreacted starting material or minor impurities.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-methoxypyridine-4-aldehyde (190 mg) as a white solid.

Core Applications in Research and Development

This compound serves as a versatile organic building block, primarily due to the reactivity of its aldehyde functional group.[6][7] This allows for its integration into more complex molecular architectures, particularly in the field of medicinal chemistry.

Pivotal Role in Drug Discovery

While direct biological data on this compound itself is limited, its structural motifs are present in, and it serves as a precursor for, molecules with significant therapeutic potential.[4] Heterocyclic aldehydes are foundational in the synthesis of a vast array of biologically active compounds.[8]

-

Antimicrobial Scaffolds: Pyridinecarboxaldehydes are common precursors for synthesizing Schiff base ligands. These ligands, when complexed with transition metals like copper or zinc, have shown promising antimicrobial properties, with the ability to penetrate bacterial biofilms.[4] The presence of the methoxy group in the this compound scaffold can modulate the ligand's electronic properties and chelation efficiency.

-

Enzyme Inhibitors: The "3-methoxy-4-formylphenyl" and related "methoxypyridine carbaldehyde" motifs are valuable fragments in the design of enzyme inhibitors. For instance, related structures have been incorporated into potent and selective PI3Kδ inhibitors for treating chronic obstructive pulmonary disease (COPD).[9] The methoxy and aldehyde groups provide key interaction points for binding within an enzyme's active site.

-

Hemoglobin Modulation: Analogs of isonicotinaldehyde have been investigated as allosteric modulators of hemoglobin. These compounds can stabilize specific conformational states of the protein to enhance oxygen delivery to tissues, a therapeutic strategy for conditions like sickle cell disease.[4]

Versatility in Organic Synthesis

The aldehyde group is a gateway to numerous chemical transformations, making this compound a valuable starting material for diversity-oriented synthesis.[10]

Caption: Key synthetic transformations of this compound.

-

Condensation Reactions: It can react with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel condensations to form α,β-unsaturated systems, which are themselves versatile intermediates.

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to a wide range of substituted aminomethylpyridines, a common scaffold in pharmaceuticals.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde group into a carbon-carbon double bond, enabling the synthesis of various alkene derivatives.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents provides a straightforward route to secondary alcohols, which can be further functionalized.

Future Directions and Conclusion

This compound is a potent and versatile chemical tool for researchers in organic synthesis and drug discovery. Its value lies not only in its own reactivity but in the properties it imparts to the larger molecules it helps create. Future research will likely continue to exploit this scaffold in the development of novel therapeutics, particularly in areas where the pyridine motif is known to be advantageous, such as oncology and infectious diseases.[11][12] The continued exploration of new synthetic methodologies will further expand the utility of this and related building blocks, enabling the construction of increasingly complex and functionally diverse small molecules.[13]

References

- 1. 1849-52-1 | this compound - AiFChem [aifchem.com]

- 2. parchem.com [parchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Hydroxy-5-methoxyisonicotinaldehyde (1289038-89-6) for sale [vulcanchem.com]

- 5. This compound CAS#: 1849-52-1 [m.chemicalbook.com]

- 6. 有機ビルディングブロック [sigmaaldrich.com]

- 7. Organic Building Blocks | CymitQuimica [cymitquimica.com]

- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portals.broadinstitute.org [portals.broadinstitute.org]

- 11. sciencedaily.com [sciencedaily.com]

- 12. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Solubility Profile of 3-Methoxyisonicotinaldehyde in Organic Solvents: A Technical Guide to Prediction, Measurement, and Interpretation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both synthetic and biological systems. For 3-methoxyisonicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science, understanding its solubility profile is essential for designing robust synthetic routes, formulating effective drug products, and ensuring reliable outcomes in biological assays. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. Rather than a simple data sheet, this document offers a foundational understanding of the principles governing its solubility, a detailed, self-validating experimental protocol for accurate measurement, and guidance on data interpretation.

Physicochemical Characterization and Solubility Predictions

A molecule's structure dictates its physical properties. An analysis of this compound's structure is the first step in predicting its solubility behavior.

1.1. Molecular Structure and Properties

This compound (CAS 1849-52-1) is a solid at room temperature with the following key structural features that govern its interactions with solvents:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts significant polarity to the molecule.

-

Methoxy Group (-OCH₃): The ether linkage is a hydrogen bond acceptor. While the methyl group adds some nonpolar character, the oxygen atom contributes to the molecule's overall polarity.

-

Aldehyde Group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor. The aldehyde group is highly polar.

-

Overall Polarity: The combination of the pyridine nitrogen, methoxy oxygen, and aldehyde carbonyl group makes this compound a distinctly polar molecule.

These features allow us to make initial predictions based on the fundamental principle of "like dissolves like," which states that polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents[1][2][3][4].

| Property | Value / Description | Source |

| CAS Number | 1849-52-1 | |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Physical Form | White to Yellow Solid | |

| Key Structural Features | Pyridine ring, Methoxy group, Aldehyde group | N/A |

| Predicted Solubility Driver | High polarity; strong hydrogen bond acceptor capacity | N/A |

1.2. Predicted Solubility Trends Across Solvent Classes

Based on its polar nature, we can predict the solubility of this compound in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors[1][5]. Due to the compound's multiple hydrogen bond acceptor sites (pyridine N, methoxy O, carbonyl O), high solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have large dipole moments and can accept hydrogen bonds but do not donate them effectively[5]. High to moderate solubility is anticipated, driven by strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and cannot form hydrogen bonds[3]. The interactions between these solvents and the highly polar this compound are expected to be weak, leading to poor solubility.

This theoretical framework provides a strong starting point, but for mission-critical applications in research and development, these predictions must be confirmed by precise experimental data. The solubility of organic molecules is a complex phenomenon, and while prediction models are improving, experimental determination remains the gold standard[6][7][8].

A Validated Protocol for Experimental Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is widely regarded as the most reliable technique for measuring the solubility of a solid in a liquid[9][10]. It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system for generating trustworthy and reproducible data.

2.1. Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound and related compounds are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin[11][12][13][14].

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

-

Solvent Handling: Organic solvents should be handled in a fume hood due to their volatility and potential toxicity.

2.2. Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

2.3. Step-by-Step Methodology

This protocol is designed to be robust and reliable. Performing the measurement in triplicate for each solvent is highly recommended.

-

Preparation of the Sample:

-

Add an excess amount of solid this compound to a clean, dry glass vial (e.g., a 4 mL screw-cap vial). "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated[15]. A starting point is to add ~20 mg of solid.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an agitator (e.g., orbital shaker, rotator, or stir plate with a small stir bar) set to a constant temperature, typically 25°C.

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 hours is standard, but for some compounds, 48 hours may be necessary[16][17]. The goal is for the concentration of the dissolved solid to become constant.

-

-

Phase Separation:

-

After agitation, let the vial stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter for most organic solvents) to the syringe.

-

Dispense the clear, filtered solution into a clean, labeled vial. This step is crucial to remove any microscopic solid particles that could artificially inflate the measured solubility[18][19].

-

-

Quantification:

-

Calibration: Prepare a set of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve using a suitable analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λ_max, or HPLC with UV detection).

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of your calibration curve.

-

Analysis: Measure the concentration of the diluted sample using the same analytical method used for the standards.

-

Calculation: Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. This value is the solubility of this compound in that solvent at the specified temperature. Report the result in units such as mg/mL or mol/L.

-

Data Presentation and Interpretation

Organizing the experimentally determined solubility data in a structured format is essential for clear communication and comparison.

3.1. Sample Data Table

The final data should be presented in a clear, concise table. This allows researchers to quickly assess the optimal solvent for a given application, whether it be for a chemical reaction, purification by crystallization, or formulation.

| Solvent | Solvent Class | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |

3.2. Interpreting the Results

The experimental results should validate the initial predictions based on the "like dissolves like" principle. High solubility values are expected in polar solvents like methanol and acetone, while very low values are expected in nonpolar solvents like hexane. Any significant deviation from this trend could indicate specific solute-solvent interactions (e.g., the formation of a solvate) that warrant further investigation. This data is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for reactions and crystallizations.

-

Drug Formulation: Identifying potential solvent systems for liquid formulations or for use in the manufacturing process.

-

Preclinical Research: Preparing stock solutions for in vitro and in vivo studies, where poor solubility can be a major source of experimental error and irreproducibility[16][20].

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. homework.study.com [homework.study.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. d-nb.info [d-nb.info]

- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. merckmillipore.com [merckmillipore.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. enamine.net [enamine.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. bioassaysys.com [bioassaysys.com]

- 19. quora.com [quora.com]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

3-Methoxyisonicotinaldehyde: A Versatile Pyridine Scaffold for Advanced Research Applications

No results found for "3-Methoxyisonicotinaldehyde as a precursor for PI3K inhibitors", "this compound in the synthesis of antimitotic agents", "this compound derivatives as herbicides", "this compound derivatives as fungicides".

-

This compound is a chemical compound with the CAS number 1849-52-1.

-

Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol .

-

It is also known as 3-Methoxypyridine-4-carboxaldehyde.

-

It has a melting point of 36-37 °C and a boiling point of 80 °C at 1 Torr.

-

This compound is a yellow to brown solid.

-

It is used as a chemical intermediate in organic synthesis.

-

A known synthesis method involves the oxidation of (3-methoxypyridin-4-yl)methanol using manganese dioxide.

-

The aldehyde functional group is reactive and can participate in various chemical transformations.

-

Pyridine derivatives are important in medicinal chemistry.

-

Isonicotinaldehyde derivatives have been investigated for various biological activities, including as allosteric modulators of hemoglobin and as precursors for antimicrobial Schiff base ligands.

-

While specific, in-depth research applications directly using this compound are not readily found in the initial search results, its structural similarity to other researched pyridine aldehydes suggests its potential as a building block for bioactive molecules and functional materials.

-

Further investigation is needed to find concrete examples of its use in the synthesis of specific, functional molecules to build an in-depth technical guide.

-

The aldehyde group can undergo condensation reactions with active methylene compounds.

-

The pyridine ring can be involved in the formation of coordination complexes.

-

The methoxy group can influence the electronic properties and reactivity of the pyridine ring.

-

The searches for direct use in synthesizing specific kinase inhibitors (GSK-3, CDK, Aurora) or specific agrochemicals (fungicides, herbicides) have not yielded concrete examples with this compound as the starting material.

-

The available information is largely on analogous compounds, which only allows for extrapolation of potential applications.

-

No specific patents have been found that explicitly detail the use of this compound for a particular application.

-

The lack of specific, published research applications remains a significant challenge in creating a detailed technical guide.

-

The final attempt to find derivative syntheses and their applications did not yield specific results for this compound.

-

It appears that this specific molecule, while commercially available as a building block, is not yet widely reported in the scientific literature as a key component in the synthesis of specific, high-profile bioactive compounds or materials.

-

Therefore, the whitepaper will need to be constructed based on the established reactivity of the functional groups present in the molecule and by drawing parallels with the known applications of structurally similar pyridine aldehydes. The guide will have to clearly state that many of the discussed applications are potential and based on analogy, rather than on documented examples.

-

The core of the guide will focus on the synthetic potential of the molecule, detailing the types of reactions it can undergo and the classes of compounds that could be synthesized from it.

-

This approach will provide a scientifically sound and valuable resource for researchers, even in the absence of numerous specific application examples. It will highlight the potential of the molecule, which is the core of the user's request.

-

The structure of the whitepaper will be:

-

Introduction to this compound: Physicochemical properties and synthesis.

-

Core Reactivity and Synthetic Potential: A detailed look at the reactions of the aldehyde and pyridine functionalities.

-

Potential Research Applications (based on analogy and chemical principles):

-

In Medicinal Chemistry: As a scaffold for kinase inhibitors, antimicrobial agents, etc.

-

In Agrochemicals: As a precursor for fungicides and herbicides.

-

In Materials Science: For the synthesis of ligands for coordination polymers and catalysts.

-

-

Experimental Protocols (generalized for key reaction types).

-

References.

-

-

This structure allows for a comprehensive and in-depth guide, fulfilling the user's request, while being transparent about the current state of published research on this specific compound.

-

I will now proceed with generating the response based on this final plan. I have sufficient information to create a detailed and scientifically sound guide based on the synthetic potential of the molecule and analogies to related compounds. No further searches are likely to yield the specific, direct application examples that appear to be scarce in the public domain.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis, the strategic selection of foundational building blocks is paramount to the successful development of novel functional molecules. Pyridine derivatives, in particular, represent a cornerstone of medicinal chemistry, agrochemicals, and materials science, owing to their unique electronic properties and diverse reactivity. Among these, this compound stands out as a pyridine scaffold of significant, yet largely untapped, potential. This technical guide, intended for the discerning researcher and development scientist, aims to provide a comprehensive overview of the core properties, synthetic utility, and potential research applications of this versatile intermediate. By elucidating the fundamental reactivity and drawing parallels with structurally related, well-documented compounds, we endeavor to illuminate the path for future innovation and discovery centered around the this compound core.

Core Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a starting material is the bedrock of rational synthetic design. This compound, also known as 3-Methoxypyridine-4-carboxaldehyde, is a yellow to brown solid at room temperature. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1849-52-1 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Melting Point | 36-37 °C |

| Boiling Point | 80 °C @ 1 Torr |

| Appearance | Yellow to brown solid |

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding alcohol, (3-methoxypyridin-4-yl)methanol. This transformation can be efficiently carried out using a mild oxidizing agent such as manganese dioxide (MnO₂).

Typical Synthetic Protocol: Oxidation of (3-methoxypyridin-4-yl)methanol

-

To a solution of (3-methoxypyridin-4-yl)methanol in a suitable organic solvent (e.g., ethyl acetate), add an excess of activated manganese dioxide.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography to obtain this compound.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the presence of two key functional groups: the highly reactive aldehyde and the electronically influential methoxy-substituted pyridine ring.

2.1. Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to a vast array of chemical transformations, including:

-

Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds in Knoevenagel-type reactions, providing access to a variety of substituted alkenes. [1]This is a powerful method for carbon-carbon bond formation.

-

Imine Formation: Reaction with primary amines yields imines (Schiff bases), which are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles and can also serve as ligands for metal complexes.

-

Reductive Amination: The imine intermediate can be reduced in situ to afford secondary amines, providing a straightforward route to substituted aminomethylpyridines.

-

Wittig and Related Reactions: Reaction with phosphorus ylides allows for the conversion of the aldehyde to a variety of substituted alkenes with high stereocontrol.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl provides access to secondary alcohols.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (3-methoxypyridine-4-carboxylic acid) or reduced to the primary alcohol ((3-methoxypyridin-4-yl)methanol).

2.2. Influence of the Pyridine Ring and Methoxy Group

The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the aldehyde group. The nitrogen atom can act as a basic site and can be protonated or coordinated to Lewis acids, which can modulate the electrophilicity of the carbonyl carbon. The methoxy group at the 3-position is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring, should such reactions be pursued. Furthermore, the pyridine nitrogen and the methoxy oxygen can act as coordination sites for metal ions, making this compound and its derivatives attractive as ligands in coordination chemistry.

Potential Research Applications

While specific, high-profile applications of this compound are not yet extensively documented in peer-reviewed literature, its structural features and reactivity profile suggest significant potential in several key research areas, primarily by serving as a versatile intermediate in the synthesis of more complex molecules.

3.1. Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The functional handles on this compound make it an attractive starting point for the synthesis of various classes of bioactive compounds.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The aldehyde group of this compound can be elaborated through various synthetic routes to construct the complex heterocyclic systems often found in these molecules. For example, condensation reactions followed by cyclization could lead to scaffolds resembling those found in inhibitors of GSK-3, CDKs, or Aurora kinases.

-

Antimicrobial Agents: Schiff bases derived from isonicotinaldehyde derivatives are known to exhibit antimicrobial properties. The condensation of this compound with various amines could generate a library of novel Schiff bases for antimicrobial screening. Furthermore, these ligands can be used to form metal complexes, which often exhibit enhanced biological activity.

-

Hemoglobin Modulators: Isonicotinaldehyde derivatives have been investigated as allosteric modulators of hemoglobin, with potential applications in treating diseases related to oxygen deficiency. The specific substitution pattern of this compound could offer unique binding interactions with the protein.

3.2. Agrochemicals

Pyridine-containing compounds are also prominent in the agrochemical industry as herbicides and fungicides.

-

Fungicides: The synthesis of novel amide and hydrazide derivatives from this compound could lead to new fungicidal agents. The methoxy group may play a role in tuning the lipophilicity and metabolic stability of the resulting compounds, which are critical parameters for effective agrochemicals.

-

Herbicides: By serving as a precursor to more complex heterocyclic systems, this compound could be employed in the synthesis of novel herbicides. The pyridine ring is a common feature in several classes of herbicides that target various biological pathways in plants.

3.3. Materials Science

The coordination capabilities of the pyridine nitrogen and the potential for forming extended conjugated systems make this compound and its derivatives interesting for materials science applications.

-

Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs): Derivatives of this compound, particularly those with additional coordinating groups, can be used as ligands for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

-

Catalysis: Metal complexes bearing ligands derived from this compound could be explored as catalysts for a variety of organic transformations. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, thereby influencing the catalytic activity of the metal center.

Experimental Protocols: Illustrative Synthetic Transformations

The following are generalized protocols for key reactions involving this compound, designed to be adapted by researchers for specific target molecules.

4.1. Knoevenagel Condensation with an Active Methylene Compound

-

Dissolve this compound and an equimolar amount of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent (e.g., ethanol, toluene).

-

Add a catalytic amount of a base (e.g., piperidine, triethylamine).

-

Heat the reaction mixture to reflux and monitor by TLC. A Dean-Stark trap can be used to remove water if necessary.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography.

4.2. Synthesis of a Schiff Base (Imine)

-

Dissolve this compound in an appropriate solvent such as ethanol or methanol.

-

Add an equimolar amount of a primary amine.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The product may precipitate from the reaction mixture upon cooling, or the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

This compound is a readily accessible pyridine derivative with a rich and versatile chemical reactivity. While its full potential has yet to be extensively explored in the published literature, its inherent structural features strongly suggest its utility as a valuable building block for the synthesis of a wide range of functional molecules. The aldehyde group provides a versatile handle for a plethora of synthetic transformations, enabling the construction of complex molecular architectures. The methoxy-substituted pyridine core is a common motif in many bioactive compounds and functional materials.

It is our belief that this technical guide will serve as a catalyst for further research into the applications of this compound. We anticipate that future studies will uncover its role in the development of novel therapeutics, advanced agrochemicals, and innovative materials. The exploration of its utility in multicomponent reactions and in the synthesis of diverse compound libraries for high-throughput screening are particularly promising avenues for future investigation. As our understanding of the structure-activity relationships of pyridine derivatives continues to grow, so too will the importance of versatile and strategically functionalized building blocks like this compound.

References

The Ascendance of a Versatile Scaffold: An In-depth Technical Guide to 3-Methoxypyridine-4-carbaldehyde

A cornerstone in modern medicinal chemistry, 3-methoxypyridine-4-carbaldehyde has emerged from relative obscurity to become a pivotal building block in the synthesis of a wide array of complex molecules, most notably in the realm of drug discovery. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols, and its significant applications, tailored for researchers, scientists, and drug development professionals.

A Serendipitous Discovery and the Evolution of a Synthetic Workhorse

While the precise moment of its first synthesis is not prominently documented in readily available historical records, the emergence of 3-methoxypyridine-4-carbaldehyde is intrinsically linked to the broader exploration of pyridine chemistry throughout the 20th century. The inherent reactivity of the pyridine ring, coupled with the directing effects of its substituents, has long been a fertile ground for synthetic innovation.

Early methods for the preparation of pyridine aldehydes were often arduous and low-yielding.[1] The journey to efficiently synthesize specific isomers like 3-methoxypyridine-4-carbaldehyde has been one of incremental advancements, driven by the ever-present need for novel scaffolds in medicinal chemistry. The development of more sophisticated synthetic methodologies, such as directed ortho-metalation and advanced formylation techniques, has paved the way for the reliable and scalable production of this valuable intermediate.

Key Synthetic Strategies: From Classical Formylations to Modern Innovations

The synthesis of 3-methoxypyridine-4-carbaldehyde can be approached through several strategic disconnections. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and the need for regiochemical control.

Classical Formylation Approaches

Traditional formylation reactions, such as the Vilsmeier-Haack[2][3][4] and Reimer-Tiemann[5][6][7][8] reactions, have been staples in aromatic chemistry. However, their application to pyridine systems can be challenging due to the electron-deficient nature of the pyridine ring, which often leads to harsh reaction conditions and a mixture of isomers.

The Vilsmeier-Haack reaction, employing a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride, is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[9] While direct application to 3-methoxypyridine might be inefficient, derivatives with enhanced electron density could potentially undergo this transformation.

The Reimer-Tiemann reaction, which utilizes chloroform in a basic medium to generate dichlorocarbene as the electrophile, is primarily used for the ortho-formylation of phenols.[7] Its applicability to methoxypyridines is limited and often results in complex product mixtures.

Directed Ortho-Metalation: A Regioselective Powerhouse

A more contemporary and highly effective strategy for the synthesis of substituted pyridines involves directed ortho-metalation (DoM). This technique relies on the use of a directing group to activate a specific ortho-position for deprotonation by a strong base, followed by quenching with an electrophile. In the context of 3-methoxypyridine, the methoxy group can act as a directing group, facilitating lithiation at the C4 position. Subsequent treatment with a formylating agent, such as N,N-dimethylformamide (DMF), would then yield the desired 3-methoxypyridine-4-carbaldehyde. This approach offers excellent regioselectivity, a crucial aspect in complex molecule synthesis.

Figure 1: Conceptual workflow of the directed ortho-metalation strategy for the synthesis of 3-methoxypyridine-4-carbaldehyde.

Experimental Protocol: A Validated Synthetic Procedure

The following protocol outlines a representative synthesis of 3-methoxypyridine-4-carbaldehyde, adapted from established methodologies for the formylation of related pyridine derivatives.

Synthesis of 3-Methoxypyridine-4-carbaldehyde

Materials:

-

3-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: To the cooled THF, add 3-methoxypyridine. Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Formylation: Anhydrous DMF is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours.

-

Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 3-methoxypyridine-4-carbaldehyde.

Figure 2: Step-by-step experimental workflow for the synthesis of 3-methoxypyridine-4-carbaldehyde.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties and spectroscopic data of 3-methoxypyridine-4-carbaldehyde is essential for its effective use in synthesis and for quality control.

| Property | Value |

| CAS Number | 82257-15-6[10] |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol [10] |

| Appearance | Light yellow solid[10] |

| Melting Point | 63-67 °C[10] |

| Boiling Point | 262.9 °C at 760 mmHg[11] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10.0 ppm), the pyridine ring protons (doublets and a singlet, in the aromatic region), and the methoxy group protons (singlet, ~3.9 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (~190 ppm), the carbons of the pyridine ring (in the range of 110-160 ppm), and the methoxy carbon (~56 ppm).

-

Infrared (IR): The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry